N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide
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Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound that features a pyrazole ring substituted with a pyrazine moiety and a phenylmethanesulfonamide group
Mechanism of Action
Target of Action
For instance, some pyrrolopyrazine derivatives have shown activity on kinase inhibition .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, possibly kinases, leading to changes in the function of these proteins. This could result in alterations in cellular signaling pathways, impacting various biological processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a kinase inhibitor, it could potentially inhibit cell growth and proliferation, among other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of a pyrazole ring with a pyrazine moiety and a phenylmethanesulfonamide group. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Biological Activity
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of this compound, exploring its mechanisms of action, synthesis methods, and relevant case studies.
Molecular Characteristics
The molecular formula for this compound is C15H16N6O2S, with a molecular weight of approximately 366.39 g/mol. The structure features a pyrazole ring, which is critical for its biological activity.
Research indicates that compounds with similar structures to this compound may interact with various biological targets. These interactions could involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammation.
- Signal Transduction Modulation : It may alter cellular signaling pathways, affecting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study demonstrated that pyrazole derivatives exhibited significant antiproliferative effects against breast and colon cancer cells, suggesting that this compound could be a candidate for further investigation in oncology .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain pyrazole compounds possess broad-spectrum antibacterial and antifungal activities. For example, derivatives similar to this compound have been tested against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Another research article focused on the synthesis and evaluation of pyrazole derivatives revealed that several compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead candidates for developing new antibiotics.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Pyrazole Ring : The initial step involves synthesizing the pyrazole ring through condensation reactions.
- Amide Bond Formation : The final step includes coupling the pyrazole derivative with phenylmethanesulfonamide to form the target compound.
Table 1: Summary of Synthetic Routes
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Condensation | Pyrazine derivative |
2 | Amide Bond Formation | Phenylmethanesulfonamide |
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-21-14(9-15(20-21)16-11-17-7-8-18-16)10-19-24(22,23)12-13-5-3-2-4-6-13/h2-9,11,19H,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMTTQRGNNAKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.